molecular formula C17H16BrNO3 B2899785 2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide CAS No. 552841-81-3

2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2899785
CAS No.: 552841-81-3
M. Wt: 362.223
InChI Key: SCRMIWGHSZVQLU-UHFFFAOYSA-N
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Description

2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a formyl group attached to the phenyl ring, along with a dimethylphenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-formylphenol, undergoes bromination to introduce the bromo group at the 4-position.

    Esterification: The brominated product is then esterified with chloroacetic acid to form the corresponding ester.

    Amidation: The ester is subsequently reacted with 2,5-dimethylaniline to form the final acetamide product.

The reaction conditions for these steps often involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: 2-(4-bromo-2-carboxyphenoxy)-N-(2,5-dimethylphenyl)acetamide.

    Reduction: 2-(4-bromo-2-hydroxyphenoxy)-N-(2,5-dimethylphenyl)acetamide.

    Substitution: 2-(4-thioether-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide.

Scientific Research Applications

2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents. Its structural features are modified to enhance its pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromo group can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The overall effect of the compound is determined by its ability to modulate specific biochemical pathways, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide: Similar structure with a chloro group instead of a bromo group.

    2-(4-bromo-2-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide: Similar structure with a different substitution pattern on the phenyl ring.

    2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is unique due to the specific combination of its functional groups and substitution pattern. The presence of both the bromo and formyl groups on the phenoxy ring, along with the dimethylphenyl acetamide moiety, provides distinct reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-11-3-4-12(2)15(7-11)19-17(21)10-22-16-6-5-14(18)8-13(16)9-20/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRMIWGHSZVQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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